molecular formula C14H13NO5 B135958 (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid CAS No. 127420-04-6

(R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid

Cat. No. B135958
M. Wt: 275.26 g/mol
InChI Key: JKQGTYDVJBARBW-GFCCVEGCSA-N
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Description

The compound is a complex organic molecule that may contain functional groups such as a carboxylic acid group (-COOH), an amine group (-NH2), and a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom) . These functional groups are common in biochemistry and organic chemistry and have distinct chemical properties .


Molecular Structure Analysis

The molecular structure of a compound defines its properties and reactivity . The presence of a carboxylic acid group, an amine group, and a furan ring in the molecule suggests that it might participate in various chemical reactions . The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

The compound, due to the presence of functional groups like carboxylic acid and amine, could undergo a variety of chemical reactions . These could include acid-base reactions (due to the carboxylic acid and amine groups) and electrophilic aromatic substitution reactions (due to the aromatic furan ring) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure . These properties could include solubility, melting point, boiling point, acidity or basicity (pKa), and reactivity .

Future Directions

The future research directions would depend on the current state of research on the compound. This could involve exploring its potential applications, studying its reactivity under various conditions, or developing new methods for its synthesis .

properties

IUPAC Name

(2R)-2-(furan-2-yl)-2-(phenylmethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c16-13(17)12(11-7-4-8-19-11)15-14(18)20-9-10-5-2-1-3-6-10/h1-8,12H,9H2,(H,15,18)(H,16,17)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQGTYDVJBARBW-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C2=CC=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](C2=CC=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid

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